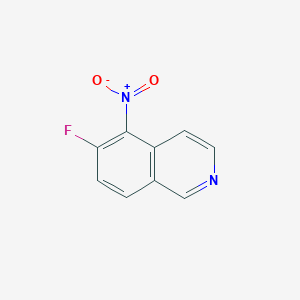

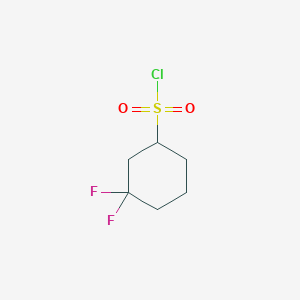

![molecular formula C32H25F3N4O3 B2918039 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide CAS No. 1796911-60-8](/img/structure/B2918039.png)

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,8-Diazabicyclo[5.4.0]undec-7-ene, commonly known as DBU, is a chemical compound that belongs to the class of amidine compounds. It is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .

Synthesis Analysis

DBU is used in a simple and novel metal-free reduction of azides to amines. Aromatic and sulfonyl azides are typically used to give the desired amines in moderate to excellent yields. This transformation features good functional group tolerance and high chemo-selectivity .Molecular Structure Analysis

DBU is a bicyclic amidine base. It is non-nucleophilic, sterically hindered, tertiary amine base in organic chemistry .Chemical Reactions Analysis

DBU is reported to be superior to amine catalyst in Baylis-Hillman reaction. It promotes the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions .Physical and Chemical Properties Analysis

DBU is a colorless liquid with a density of 1.018 g/mL. It has a melting point of -70 °C and a boiling point of 261 °C at 1 atm .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Antitumor Properties of Imidazotetrazines : A study on the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with broad-spectrum antitumor activity, highlights the potential of complex molecules in cancer treatment. This compound may act as a prodrug modification, showcasing the importance of innovative chemical structures in developing new therapeutic agents (M. Stevens et al., 1984).

Orally Active Nonpeptide Vasopressin Receptor Antagonists : Research on a series of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives, including a potent and V2-selective compound, showcases the potential of complex cyclic compounds in targeting vasopressin receptors, offering insights into the synthesis and characterization of molecules with specific receptor affinity (T. Ohkawa et al., 1999).

Tyrosine-Selective Modification of Proteins : The development of 4-formylbenzene diazonium hexafluorophosphate (FBDP), a novel reagent for selective tyrosine modification, illustrates the utility of diazonium compounds in bioconjugation and the introduction of bioorthogonal functionalities for protein research (J. Gavrilyuk et al., 2012).

Supramolecular Assemblies Involving Pyrimidine Derivatives : A study on novel pyrimidine derivatives and their co-crystallization with diaza crown ethers to form hydrogen-bonded supramolecular assemblies demonstrates the potential of complex molecules in creating ordered structures with specific chemical functionalities (M. Fonari et al., 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25F3N4O3/c1-20-11-5-6-14-22(20)27(40)19-39-26-18-10-7-15-23(26)28(21-12-3-2-4-13-21)37-29(30(39)41)38-31(42)36-25-17-9-8-16-24(25)32(33,34)35/h2-18,29H,19H2,1H3,(H2,36,38,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWGEQSRMCFEAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-3-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2917956.png)

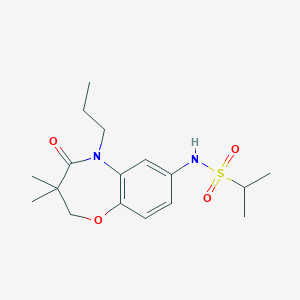

![N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B2917957.png)

![2-[4-(tert-butoxy)phenyl]ethan-1-amine](/img/structure/B2917963.png)

![Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917964.png)

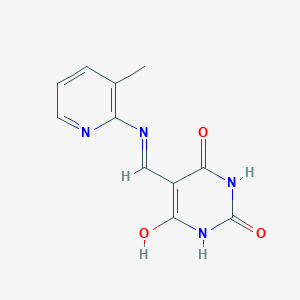

![(2E)-4-(dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)

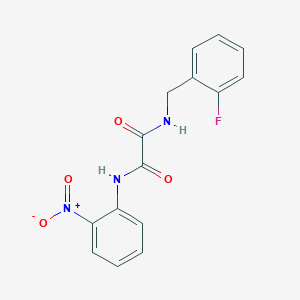

![5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2917969.png)

![2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide](/img/structure/B2917979.png)